molecular formula C8H9N3O2 B1295159 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39112-72-6

1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Cat. No.: B1295159
CAS No.: 39112-72-6
M. Wt: 179.18 g/mol
InChI Key: SKJJVYVZMFKWBP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. It is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical properties.

Future Directions

: Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332

Mechanism of Action

Target of Action

The primary target of 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it allows for selective targeting of tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing the transition from the G1 phase to the S phase. As a result, the proliferation of cancer cells is hindered .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 binds to cyclin E or cyclin A, facilitating the progression of the cell cycle. When this compound inhibits cdk2, this progression is disrupted, leading to cell cycle arrest .

Result of Action

The inhibition of CDK2 by this compound results in significant anti-proliferative effects on cancer cells . Specifically, it has been shown to inhibit the growth of various cancer cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 . These interactions are primarily inhibitory, leading to the modulation of kinase activity, which is essential for cell signaling and regulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it modulates the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . For example, it inhibits CDK2/cyclin A2, leading to cell cycle arrest . This compound also induces apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis over extended periods . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is crucial for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell signaling and gene expression . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione can be achieved through several methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This reaction utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the microwave-assisted reaction of pyrrole-based compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Cu-catalyzed reactions and microwave-assisted methods mentioned above can be scaled up for industrial purposes, with careful control of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium osmate hydrate and sodium periodate are used under controlled conditions to achieve selective oxidation.

    Reduction: Sodium borohydride is typically used in an aqueous or alcoholic medium.

    Substitution: Phosphorus oxychloride is used for halogenation reactions, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce halogen atoms into the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethyl groups can enhance its binding affinity to certain enzymes and alter its pharmacokinetic properties compared to its unsubstituted counterparts .

Properties

IUPAC Name

1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJJVYVZMFKWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192359
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39112-72-6
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039112726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of chloroacetaldehyde dimethyl acetal (26.0 g, 208.717 mmol) in water (60 mL) concentrated hydrochloric acid (4 mL) was added at room temperature and the reaction mixture was stirred at near boiling until a homogeneous solution was obtained. Solution of sodium acetate (8.0 g, 97.525 mmol) was then added. The resulting mixture was then added to a stirred solution consisting of 6-amino-1,3-dimethyl uracil (20.0 g, 128.907 mmol) and sodium acetate (16.0 g, 195.051) in water (100 mL) at 90° C. All solid material was dissolved, then after 10 min. a precipitate was started to form. The reaction mixture was stirred for another 30 min. at the same temperature. The reaction mixture was cooled to room temperature and solid obtained was filtered, washed with water (2×250 mL) and then acetone (2×150 mL). The solid obtained was dried in oven at 65° C. to obtain 7.81 g of the product as an off-white solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 3.20 (s, 3H), 3.42 (s, 3H), 6.35 (s, 1H), 6.77 (s, 1H), 11.71 (br s, 1H); APCI-MS (m/z) 180.25 (M+H)+.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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